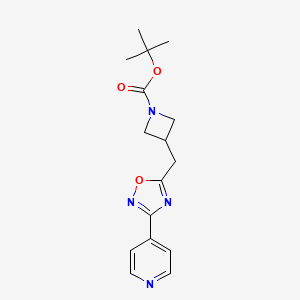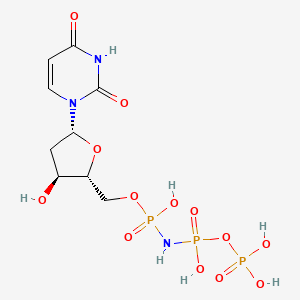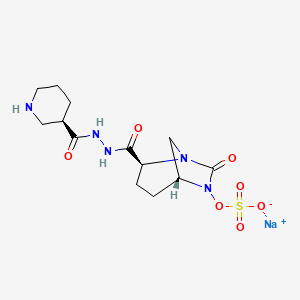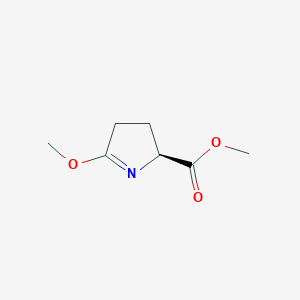![molecular formula C12H13ClN2O B3323831 4-Chlorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1713316-46-1](/img/structure/B3323831.png)
4-Chlorospiro[indoline-3,4'-piperidin]-2-one
Vue d'ensemble
Description
4-Chlorospiro[indoline-3,4'-piperidin]-2-one, also known as SPI-0211, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders. In
Mécanisme D'action
The mechanism of action of 4-Chlorospiro[indoline-3,4'-piperidin]-2-one involves the modulation of the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, ion channel regulation, and neuroprotection. By modulating this receptor, 4-Chlorospiro[indoline-3,4'-piperidin]-2-one has been found to have neuroprotective properties and may also have potential anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Studies have shown that 4-Chlorospiro[indoline-3,4'-piperidin]-2-one has various biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to have potential anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-Chlorospiro[indoline-3,4'-piperidin]-2-one is its unique mechanism of action, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-Chlorospiro[indoline-3,4'-piperidin]-2-one. One direction is to further investigate its potential therapeutic applications for various neurological disorders. Another direction is to explore its potential anti-inflammatory and analgesic effects for the treatment of various inflammatory and pain-related disorders. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound.
Applications De Recherche Scientifique
4-Chlorospiro[indoline-3,4'-piperidin]-2-one has been studied extensively for its potential therapeutic applications. It has been found to have neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propriétés
IUPAC Name |
4-chlorospiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJUMSMAFJPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC=C3Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorospiro[indoline-3,4'-piperidin]-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Bis(3-aminopropyl)amino]ethanol](/img/structure/B3323761.png)
![4-[1,3,4]Triazol-1-yl-benzaldehyde](/img/structure/B3323762.png)








![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)
